molecular formula C20H20N2O3S B3259989 (E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 325977-94-4

(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B3259989
CAS No.: 325977-94-4
M. Wt: 368.5 g/mol
InChI Key: SKJBBAISKVWAGH-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazole derivatives featuring a benzamide core substituted with a 4-ethylphenyl group at the thiazole ring and 2,4-dimethoxy groups on the benzamide moiety. Its structural uniqueness lies in the conjugation of the electron-donating methoxy groups and the hydrophobic ethylphenyl substituent, which may influence solubility, metabolic stability, and biological interactions.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-13-5-7-14(8-6-13)17-12-26-20(21-17)22-19(23)16-10-9-15(24-2)11-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJBBAISKVWAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 370.47 g/mol

The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,4-dimethoxybenzoyl chloride and 4-(4-ethylphenyl)thiazol-2(3H)-imine. This reaction can be optimized through various conditions to enhance yield and purity.

Anticancer Activity

Several studies have reported on the anticancer properties of thiazole derivatives. The thiazole moiety is associated with the inhibition of cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including breast and lung cancer cells .

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.5
A549 (Lung)12.3
HeLa (Cervical)18.7

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity. In vitro studies indicate that these compounds exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

Recent research highlights the potential of this compound as an inhibitor of various enzymes. For example, studies have focused on its inhibitory effects on carbonic anhydrase isoforms, which play crucial roles in physiological processes and are targets for drug development .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of 15.5 µM. This suggests that modifications to the thiazole structure can enhance anticancer efficacy .
  • Antimicrobial Properties : Another study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity with MIC values ranging from 32 to 64 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound increases ROS levels in cells, contributing to its cytotoxic effects.
  • Enzyme Inhibition : By inhibiting specific enzymes like carbonic anhydrases, it disrupts cellular homeostasis and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

Thiazole derivatives with varying substituents demonstrate significant differences in solubility, melting points, and spectral characteristics:

Compound (ID) Key Substituents Melting Point (°C) MS Data (m/z) Key Biological Activity Source
Target Compound 4-ethylphenyl, 2,4-dimethoxy N/A N/A Hypothesized antimicrobial
5p () 2,4-dimethylphenyl, dodecyl Not reported HRMS: 481.30 Anticancer (metastasis inhibition)
7a () Phenyl, ethyl Not reported HRMS: 307.12 Not specified
4a-4i () MAO-inhibitory aryl groups Not reported Not reported MAO-A/B inhibition
9c () 4-bromophenyl, triazole Not reported LC-MS: 567.2 α-Glucosidase inhibition
N-[4-Methyl-3-(oxadiazol)phenyl] () Oxadiazole, methyl Not reported Not reported Antibacterial (MIC: 2–8 µg/mL)

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., dodecyl in 5p) likely enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Electron-Donating Groups : Methoxy groups (target compound) may increase metabolic stability compared to electron-withdrawing substituents (e.g., bromo in 9c) .
Antimicrobial Activity
  • The oxadiazole-containing analogue () exhibits potent antibacterial effects (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the oxadiazole moiety’s ability to disrupt bacterial cell wall synthesis .
Enzyme Inhibition
  • MAO inhibitors (, compounds 4a-4c) demonstrate dual inhibition of MAO-A/B, with IC~50~ values < 1 µM, linked to the thiazole’s planar structure and aryl substituents .
Anticancer Potential
  • Dodecyl-substituted 5p () inhibits metastatic cancer cell migration, likely due to hydrophobic interactions with cellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(4-(4-ethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

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